4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde
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Overview
Description
4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde is a chemical compound with the molecular formula C13H14N2O2S. It is a derivative of benzaldehyde, featuring a methoxy group, an imidazole ring, and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 1-methyl-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid.
Reduction: 4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The imidazole ring and sulfanyl group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-{[(2,2,2-trifluoroethoxy)methyl]benzaldehyde
- 4-Methoxy-3-{[(2-nitrophenoxy)methyl]benzaldehyde
- 4-Methoxy-3-{[(4-methoxyphenoxy)methyl]benzaldehyde
- 4-Methoxy-3-{[(4-nitrophenoxy)methyl]benzaldehyde
Uniqueness
4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde is unique due to the presence of the imidazole ring and sulfanyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making this compound valuable for various applications .
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-methoxy-3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzaldehyde |
InChI |
InChI=1S/C13H14N2O2S/c1-15-6-5-14-13(15)18-9-11-7-10(8-16)3-4-12(11)17-2/h3-8H,9H2,1-2H3 |
InChI Key |
JFLTYSVBUUPAKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2=C(C=CC(=C2)C=O)OC |
Origin of Product |
United States |
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